19-Norprogesterone
Description
Historical Context of Discovery and Early Synthesis of 19-Norprogesterone
The journey of this compound from a theoretical concept to a potent progestational agent involved pivotal contributions from researchers who reshaped the landscape of steroid chemistry.
In 1944, chemist Maximilian Ehrenstein achieved the first synthesis of a this compound substance through the degradation of strophanthidin. oup.com The resulting product was a resinous material, believed to be a mixture of various stereoisomers. oup.comwikipedia.org Despite the impure nature of the compound, physiological studies conducted by Allen and Ehrenstein revealed that this mixture possessed progestational activity that was "fully as active as progesterone (B1679170), perhaps even more so". oup.comwikipedia.org This initial synthesis was a landmark achievement, demonstrating that the angular methyl group at the C-10 position was not essential for progestogenic effects and hinting at the potential for creating more potent synthetic hormones. oup.com
The full potential of this compound was realized in 1951 when a team comprising Carl Djerassi, George Rosenkranz, and Luis Miramontes developed an improved and more refined synthetic route. iiab.meunam.mx Their work yielded a pure, crystalline compound with a distinct melting point and optical rotation, confirming it had the natural stereochemical configuration at the C-14 and C-17 positions, unlike the mixture produced by Ehrenstein. wikipedia.orgunam.mx This breakthrough synthesis made the pure compound available for rigorous biological testing. oup.com Subsequent assays confirmed that this specific isomer was responsible for the potent progestogenic activity observed in the earlier mixture. wikipedia.org In 1953, it was demonstrated that the pure this compound possessed 4 to 8 times the progestational activity of progesterone in the Clauberg assay, establishing it as the most potent progestogen known at the time. oup.comwikipedia.org
The discovery that removing the C19 methyl group could dramatically enhance progestational activity had a profound influence on steroid research. oup.comwikipedia.org It challenged the existing understanding of structure-activity relationships and opened a new avenue for the development of synthetic steroid hormones. oup.com This principle directly spurred further research into other "19-nor" steroids. wikipedia.org Scientists reasoned that if removing the methyl group from progesterone increased its potency, a similar modification to testosterone (B1683101) might yield a potent, orally active progestin. wikipedia.org This line of inquiry led directly to the synthesis of norethisterone (17α-ethynyl-19-nortestosterone), a foundational compound in the development of the first hormonal contraceptives. wikipedia.org The work on this compound, therefore, was a critical catalyst in the creation of a new class of therapeutic agents. wikipedia.org
Classification within Steroid Chemistry and Progestogen Families
This compound is classified based on its unique structure and its relationship to parent steroid compounds. It serves as the progenitor for a specific class of synthetic progestins. wikipedia.orgnih.gov
The defining structural feature of this compound is the absence of the C19 angular methyl group at the C-10 position of the steroid nucleus. wikipedia.orgunam.mx Its systematic name is 19-norpregn-4-ene-3,20-dione. wikipedia.org This seemingly minor modification—the replacement of a methyl group with a hydrogen atom—fundamentally alters the three-dimensional shape of the molecule. oup.comsmolecule.com This structural change has significant functional consequences, including a profound alteration in its interaction with steroid hormone receptors. smolecule.comnih.gov For instance, while progesterone is a mineralocorticoid receptor antagonist, the removal of the C19 methyl group makes this compound a potent mineralocorticoid agonist. nih.gov
| Feature | Progesterone | This compound |
|---|---|---|
| Chemical Formula | C₂₁H₃₀O₂ | C₂₀H₂₈O₂ |
| Molar Mass | ~314.47 g·mol⁻¹ | ~300.44 g·mol⁻¹ |
| Key Structural Group at C-10 | Methyl Group (-CH₃) | Hydrogen Atom (-H) |
Within the classification of steroids, this compound belongs to the pregnane (B1235032) family. Specifically, it is a derivative of 19-norpregnane, which is the parent compound for this particular branch of progestins. wikipedia.org This classification distinguishes it from other major families of synthetic progestins. nih.gov
Synthetic progestins are broadly categorized based on their structural origins:
Progesterone Derivatives : This group includes derivatives of 17α-hydroxyprogesterone and this compound. nih.gov Derivatives of this compound are often noted for binding almost exclusively to the progesterone receptor, earning them the description of "pure" progestational molecules. nih.gov
Testosterone Derivatives : This class is primarily composed of 19-nortestosterone (nandrolone) derivatives. nih.govwikipedia.org These compounds, while effective progestins, may also interact with other steroid receptors. nih.gov
Therefore, while both this compound and 19-nortestosterone lack the C19 methyl group, they are progenitors of distinct progestin families (pregnane and estrane, respectively) with different biological profiles. nih.govnih.gov
| Family | Parent Compound | Example Derivatives |
|---|---|---|
| Pregnanes (Progesterone-derived) | Progesterone / 19-Norpregnane | Medroxyprogesterone (B1676146) acetate (B1210297), This compound , Nomegestrol (B1679828) acetate, Segesterone (B1250651) acetate |
| Estranes (Testosterone-derived) | 19-Nortestosterone | Norethisterone, Levonorgestrel (B1675169), Gestodene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUMOOKVFONOM-GPBSYSOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197064 | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-54-8 | |
| Record name | 19-Norprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Norprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Chemical Reactions of 19 Norprogesterone
Key Synthetic Pathways and Precursors
The synthesis of 19-norprogesterone can be accomplished through various pathways, often starting from readily available natural steroids or through total synthesis. These routes are designed to construct the characteristic tetracyclic steroid nucleus and then specifically remove the C19 angular methyl group.
Phytosterols (B1254722), such as stigmasterol (B192456), are abundant plant-derived steroids that serve as economical starting materials for the industrial synthesis of various steroidal hormones, including progesterone (B1679170). While a direct conversion of stigmasterol to this compound is not a standard one-pot reaction, phytosterols are precursors to key intermediates that can then be converted to 19-norsteroids.
A general strategy involves:
Degradation of the Phytosterol Side Chain: The aliphatic side chain at C17 of the phytosterol is cleaved to produce an androstane (B1237026) or pregnane (B1235032) skeleton. For instance, stigmasterol can be converted to progesterone.
Aromatization of the A-ring: The resulting steroid is often converted to an estrogen-like compound with an aromatic A-ring.
Demethylation: The crucial step of removing the C19 methyl group is typically achieved through a Birch reduction, which is applied to the aromatic A-ring intermediate (as detailed in section 2.1.2).
Final Modifications: Subsequent steps regenerate the Δ4-3-keto system in the A-ring to yield the final this compound structure.
An alternative pathway involves the synthesis of this compound from diosgenin (B1670711), another plant-derived steroid, via a 19-nordiosgenin intermediate. nih.gov A multi-step chemical process can also convert progesterone derivatives into this compound. This can be achieved by first creating a 19-hydroxyprogesterone (B1210570) intermediate, which is then transformed into the final 19-nor product. rsc.org
The Birch reduction is a cornerstone reaction in the synthesis of 19-norsteroids, including this compound. tandfonline.comnih.gov This dissolving-metal reduction typically employs lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source. harvard.edu
The key application of this technique is the reduction of a steroid with an aromatic A-ring, such as a 3-methoxy-estratriene derivative. The reaction proceeds as follows:
Starting Material: The synthesis often begins with an estradiol-like molecule, which has an aromatic A-ring and a methoxy (B1213986) group at C3.
Reduction: Treatment with lithium in liquid ammonia reduces the aromatic ring to a 1,4-diene (specifically, a 2,5(10)-diene).
Hydrolysis: Mild acidic hydrolysis of the resulting enol ether at C3 converts it into a β,γ-unsaturated ketone.
Isomerization: This intermediate readily isomerizes to the more stable α,β-unsaturated ketone, forming the final Δ4-3-one system characteristic of this compound.
This method is highly efficient for removing the C19 methyl group and establishing the required A-ring structure of many synthetic progestins. tandfonline.comnih.gov While effective, classic Birch reduction conditions involve hazardous materials like liquid ammonia and alkali metals, leading to the development of safer alternatives using stabilized alkali metal-silica gel materials. google.com
The biological activity of steroids is highly dependent on their stereochemistry. The first synthesis of this compound in 1944 yielded a mixture of stereoisomers. wikipedia.org Subsequent research focused on developing stereoselective methods to produce the biologically active isomer.
Key strategies for achieving stereocontrol include:
Use of Chiral Precursors: Starting the synthesis from a naturally occurring steroid of known configuration (like diosgenin or other phytosterols) ensures that the stereocenters in the B, C, and D rings are already correctly established. nih.gov
Stereocontrolled Reactions: The Birch reduction itself can be stereoselective, influencing the final configuration of the molecule. nih.gov Subsequent steps, such as hydrogenation or other reduction reactions, are often carried out using specific catalysts and conditions to ensure the desired stereochemical outcome.
Regio- and Stereospecific Reactions: Specific methods have been developed for the regio- and stereospecific synthesis of substituted 19-norsteroids, allowing for precise control over the final molecular architecture. nih.gov
The goal of these approaches is to exclusively synthesize the isomer with the natural steroid configuration, which for this compound is (8R,9S,10R,13S,14S,17S). wikipedia.org
Chemical Transformations and Derivatization
The this compound scaffold serves as a versatile template for the creation of a wide array of derivatives with modified pharmacological profiles. These transformations target the functional groups of the molecule, primarily the ketone groups at C3 and C20 and various positions on the steroid nucleus.
The two ketone groups of this compound are primary sites for reduction reactions. Depending on the reagents and conditions used, these groups can be converted to hydroxyl (carbinol) groups. A patent for the preparation of 19-norsteroids describes processes where keto groups at positions 11, 16, 17, or 20 can be reduced to carbinol or even fully to methylene (B1212753) groups. google.com Such modifications can significantly alter the binding affinity and activity of the resulting molecule.
Conversely, oxidation reactions can be employed to introduce new functional groups. For instance, hydroxylation at various positions of the steroid nucleus is a common step in creating new analogs, which can then be further oxidized if required.
Substitution reactions are extensively used to create potent and orally active analogs of this compound. By adding different chemical moieties at specific positions, researchers can fine-tune the compound's affinity for the progesterone receptor and alter its metabolic stability and side-effect profile. wikipedia.orgnih.gov
Notable examples of derivatives created through substitution include:
17α-Hydroxylation: The introduction of a hydroxyl group at the C17α position leads to 17α-hydroxy-19-norprogesterone (gestronol). This modification, however, has been shown to dramatically decrease both receptor affinity and progestogenic activity compared to the parent compound. wikipedia.org
Acylation: Esterification (acylation) of the 17α-hydroxyl group can restore and even enhance activity. For example, the acetylation of nomegestrol (B1679828) (a 6-methyl derivative of 17α-hydroxy-19-norprogesterone) produces nomegestrol acetate (B1210297), a potent progestin. wikipedia.orgnih.gov
Alkylation and Methylene Group Introduction: The addition of methyl groups (e.g., at C6 to form nomegestrol) or methylene groups (e.g., at C16 to create derivatives like segesterone (B1250651) acetate) can significantly enhance progestational activity and selectivity. taylorandfrancis.comgoogle.com
These strategic modifications have led to the development of several clinically important fourth-generation progestins derived from the this compound structure. nih.gov
Table of Key this compound Derivatives and Modifications
| Derivative Name | Key Modification(s) from this compound | Resulting Change in Property |
| Gestonol | 17α-hydroxylation | Decreased affinity and activity wikipedia.org |
| Nomegestrol Acetate | 6-methylation, 17α-hydroxylation, 17α-acetylation | Potent and selective progestin wikipedia.orgnih.gov |
| Segesterone Acetate | 16-methylene group, 17α-hydroxylation, 17α-acetylation | Potent progestin with reduced androgenicity taylorandfrancis.com |
Molecular and Cellular Mechanisms of Action of 19 Norprogesterone
Progesterone (B1679170) Receptor (PgR) Interactions
19-Norprogesterone functions as a potent progestogen, largely mimicking the actions of natural progesterone through its interaction with the progesterone receptor (PgR).
This compound exhibits high affinity for the progesterone receptor wikipedia.orgsmolecule.comnih.gov. Its structural modification, specifically the removal of the C19 methyl group, is associated with an enhanced binding affinity to the PgR compared to progesterone wikipedia.orgkup.at. In preclinical studies, this compound demonstrated significantly greater potency than progesterone in assays such as the Clauberg assay in rabbits, showing 4- to 8-fold higher activity wikipedia.org. This enhanced affinity allows it to compete effectively with progesterone for binding to the PgR smolecule.comnih.gov. Certain derivatives of this compound have been developed to exhibit even greater selectivity, binding almost exclusively to progesterone receptors with negligible affinity for androgen or estrogen receptors, thereby aiming to minimize off-target effects taylorandfrancis.com. For instance, nomegestrol (B1679828) acetate (B1210297), a derivative, shows comparable binding affinity to the PgR as progesterone drugbank.com.
Upon binding of this compound to the PgR, a cascade of events is initiated, mirroring the canonical mechanism of steroid hormone action. The ligand-bound receptor undergoes conformational changes, which facilitate the dissociation of heat shock proteins (HSPs) oup.com. This conformational shift enables receptor dimerization and subsequent binding to specific DNA sequences known as progesterone response elements (PREs) oup.comturkupetcentre.net. This process is crucial for the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1) and CBP, which then interact with the basal transcription machinery to modulate gene expression oup.comresearchgate.netnih.gov. While studies detailing these specific events for this compound itself are less explicit, these mechanisms are considered fundamental to progestogen-ligand interactions with the PgR smolecule.com.
The primary genomic mechanism of this compound involves its interaction with the PgR, leading to the formation of a transcriptionally active complex. This complex binds to specific DNA sequences, the progesterone response elements (PREs), located in the promoter regions of target genes cancerbiomed.orgmdpi.comfrontiersin.org. This binding event regulates the transcription of these genes, thereby influencing a wide array of cellular functions related to reproduction, metabolism, and immune responses ontosight.ai. The ability to modulate gene expression through PREs is a hallmark of progestogenic activity, and reporter gene assays incorporating PREs are utilized to evaluate the progestational effects of compounds like this compound nih.gov.
In addition to its genomic actions, this compound, like progesterone, can also elicit rapid cellular responses through non-genomic signaling pathways cancerbiomed.orgrroij.com. These pathways are independent of direct gene transcription and often involve the activation of intracellular signaling cascades. Progesterone has been shown to interact with membrane-associated receptors (mPRs) and activate signaling pathways such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) turkupetcentre.netcancerbiomed.orgrroij.comnih.gov. Studies have indicated that this compound can activate MAPK pathways and influence the expression of antiapoptotic genes like Bcl-2, suggesting a role in rapid cellular signaling and neuroprotection, potentially through these non-genomic mechanisms rroij.compsu.edu.
Mineralocorticoid Receptor (MR) Interactions
A notable characteristic of this compound is its interaction with the mineralocorticoid receptor (MR), where it exhibits a distinct profile compared to progesterone.
While progesterone acts as an antagonist of the mineralocorticoid receptor (MR) wikipedia.orgwikiwand.comoup.com, this compound functions as a partial agonist at this receptor wikipedia.orgsmolecule.comwikiwand.comoup.com. This means that this compound can bind to and activate the MR, albeit to a lesser extent than the endogenous ligand aldosterone (B195564), leading to mineralocorticoid effects. Studies have demonstrated that this compound possesses a higher affinity for the MR than progesterone, with approximately a 3-fold increase in affinity smolecule.comoup.comnih.gov. In one study, this compound showed 47% of the affinity of aldosterone for the rat MR wikipedia.org. The consequence of this partial agonism at the MR includes the induction of mineralocorticoid effects, such as sodium retention, polydipsia, and hypertension observed in animal models wikipedia.orgsmolecule.com. The loss of the C19 methyl group is critical in this functional switch, transforming progesterone from an MR antagonist to this compound's agonist activity oup.comnih.gov.
Data Tables
Table 1: Comparative Progestogenic Potency of this compound
| Compound | Relative Potency (Clauberg Assay) | Reference |
| Progesterone | 1x | wikipedia.org |
| This compound | 4-8x | wikipedia.org |
Influence on Intracellular Signaling Cascades
Effects on ATP Synthase Subunit Expression
Evidence suggests that this compound derivatives, such as Nestorone (segesterone acetate), along with progesterone (P4) and levonorgestrel (B1675169) (LNG), have been shown to significantly increase the expression of the ATP synthase α-subunit (Complex V, subunit α) bioscientifica.comnih.govoup.com. This upregulation is often correlated with enhanced mitochondrial function and increased ATP production, contributing to cellular energy homeostasis and potentially offering neuroprotective benefits bioscientifica.comnih.govnih.govoup.com. For instance, studies in hormone-replaced rat models demonstrated that treatments involving progesterone and estradiol (B170435) led to a substantial increase in ATP synthase subunit α protein expression, estimated to be approximately 1.5- to 2-fold compared to control groups nih.gov. This effect highlights a direct link between these progestins and the machinery responsible for energy generation within mitochondria.
In contrast, the synthetic progestin medroxyprogesterone (B1676146) acetate (MPA) has shown different effects. While P4, LNG, and Nestorone increased ATP synthase α-subunit expression, MPA did not exhibit similar effects and, in some contexts, has been observed to antagonize estrogen-induced increases in this subunit bioscientifica.comnih.govoup.com. This divergence in action suggests that the specific chemical structure and receptor binding profile of a progestin can critically determine its impact on mitochondrial components like ATP synthase subunits.
The observed modulation of ATP synthase subunit expression by this compound derivatives and related compounds underscores their role in regulating cellular metabolism and energy output. These findings contribute to understanding the complex interplay between steroid hormones and mitochondrial function at a molecular level.
Enzymatic Modulation and Steroid Biosynthesis Pathways
Effects on Steroidogenic Enzymes
19-Norprogesterone derivatives have been shown to interact with critical enzymes involved in steroid hormone synthesis, thereby altering the production of various steroids.
3β-Hydroxysteroid dehydrogenase/Δ⁵-4 isomerase (3βHSD) is a crucial enzyme in the steroidogenic pathway, catalyzing the conversion of pregnenolone (B344588) to progesterone (B1679170), 17α-hydroxyprogesterone to androstenedione (B190577), and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione wikipedia.org. Studies have indicated that certain synthetic progestins, including derivatives of this compound, can inhibit the activity of 3βHSD2. Specifically, fourth-generation progestins such as Nestorone (NES) and Nomegestrol (B1679828) Acetate (B1210297) (NoMAC), which are structurally related to this compound, have demonstrated inhibitory effects on human 3βHSD2 nih.govresearchgate.net.
The inhibitory potency of these compounds against human 3βHSD2 has been quantified:
| Compound | Enzyme Targeted | Inhibition (Ki Value) | Reference(s) |
| Nestorone (NES) | 3βHSD2 | 9.5 ± 0.96 nM | nih.govresearchgate.net |
| Nomegestrol Acetate (NoMAC) | 3βHSD2 | 29 ± 7.1 nM | nih.govresearchgate.net |
These inhibition constants (Ki) suggest that these this compound derivatives are potent inhibitors of 3βHSD2, operating within concentration ranges relevant to their in vivo use nih.govresearchgate.net. Inhibition of this enzyme can consequently impact the synthesis of progesterone, androgens, and potentially glucocorticoids derived from these precursors.
Cytochrome P450 enzymes, such as CYP17A1 and CYP21A2, are integral to steroid biosynthesis, catalyzing critical hydroxylation and lyase reactions nih.gov. CYP17A1, for instance, is essential for the production of glucocorticoids and sex hormones by facilitating 17α-hydroxylation and 17,20-lyase activity nih.gov. While direct evidence detailing the specific modulation of CYP17A1 and CYP21A2 by this compound itself is limited in the provided literature, related progestins have shown differential effects. For example, medroxyprogesterone (B1676146) acetate (MPA), a 17α-hydroxyprogesterone derivative, has been shown to suppress rat CYP17A1 activity but not human CYP17A1 nih.gov. Research also indicates that 19-nortestosterone derivatives, structurally similar to this compound, have varying affinities for androgen receptors and can influence androgen synthesis pathways wikipedia.orgoup.com. Furthermore, this compound derivatives, such as Nomegestrol Acetate, exhibit significantly reduced affinity for the mineralocorticoid receptor (MR) compared to aldosterone (B195564), suggesting a modulated interaction with pathways influenced by mineralocorticoids, which involve enzymes like CYP21A2 wikipedia.org.
Impact on Endogenous Steroid Hormone Production (in vitro/cellular models)
The enzymatic modulation by this compound and its derivatives can lead to observable changes in the production of endogenous steroid hormones in cellular and in vitro models.
This compound derivatives, such as promegestone (B1679184) and nomegestrol acetate, are primarily recognized as selective agonists of the progesterone receptor (PR) conicet.gov.ar. In contrast, other progestins, like MPA, also bind to the androgen receptor (AR) and glucocorticoid receptor (GR) conicet.gov.ar. This distinction highlights how structural modifications, such as the absence of the C19 methyl group in this compound derivatives, can lead to altered receptor binding profiles and, consequently, different impacts on androgen and glucocorticoid pathways. Unlike progesterone, which is generally considered neither androgenic nor antiandrogenic, 19-nortestosterone derivatives (which share the 19-nor structure) do bind to the AR and can exhibit significant androgenic or antiandrogenic effects wikipedia.org. This compound itself has demonstrated a substantial affinity for the mineralocorticoid receptor (MR), acting as a partial agonist, which can lead to mineralocorticoid effects such as sodium retention wikipedia.org.
| Compound | Receptor Targeted | Affinity Relative to Aldosterone (MR) | Reference(s) |
| This compound | MR | 47% | wikipedia.org |
| Nomegestrol | MR | 1.2% | wikipedia.org |
| Nomegestrol Acetate | MR | 0.23% | wikipedia.org |
Given the role of 3βHSD2 in converting pregnenolone to progesterone and 17α-hydroxyprogesterone to androstenedione wikipedia.org, the inhibition of this enzyme by this compound derivatives directly impacts these synthetic routes. The inhibition of 3βHSD2 by compounds like Nestorone and Nomegestrol Acetate would therefore lead to reduced conversion of pregnenolone to progesterone nih.govresearchgate.net. Furthermore, by inhibiting 3βHSD2, these compounds can also affect the synthesis of androstenedione from its precursors, such as 17α-hydroxyprogesterone and DHEA wikipedia.orgnih.gov. This disruption in the early stages of steroidogenesis can have downstream effects on the production of various steroid hormones, including androgens and glucocorticoids.
Cellular Metabolism of this compound and its Derivatives
The metabolic fate of this compound and its derivatives within cells influences their biological activity. Unlike natural progesterone, which is metabolized to neuroactive steroids like allopregnanolone (B1667786), this compound derivatives may not undergo the same metabolic transformations conicet.gov.ar. For instance, some 19-norprogestins are extensively bioconverted to A-ring reduced tetrahydro derivatives, which can then exert estrogen-like effects on cells bioscientifica.com. The structure-activity relationship of these compounds is also tied to their metabolism; modifications, such as those found in Nomegestrol Acetate, can significantly alter their affinity for steroid receptors, including the MR wikipedia.org. Nestorone, a this compound derivative, is noted for its parenteral activity but lacks oral efficacy, suggesting that oral metabolism may be a limiting factor for its therapeutic use researchgate.net.
Formation of A-Ring Reduced Metabolites
The reduction of the A-ring is a significant metabolic pathway for many steroid hormones, including progestins. For 19-norprogestins, this process involves the action of specific enzymes, primarily reductases, leading to the formation of saturated A-ring derivatives, often referred to as tetrahydro metabolites. While direct metabolic studies specifically detailing the A-ring reduction of this compound itself are less prevalent in the provided literature compared to its close relative norethisterone (NET), the general metabolic pathways for 19-norprogestins are well-established.
Key enzymes involved in the A-ring reduction of steroids include 5α-steroid reductases and aldo-keto reductases , such as 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) ( bioscientifica.com, conicet.gov.ar, bioscientifica.com, bioscientifica.com). These enzymes catalyze the addition of hydrogen atoms to the double bonds and carbonyl groups within the steroid's A-ring. For example, norethisterone (NET), a prominent 19-norprogestin, is extensively bioconverted into A-ring reduced tetrahydro derivatives, including 3β,5α-norethisterone (3β,5α-NET) and 3α,5α-norethisterone (3α,5α-NET) ( bioscientifica.com, bioscientifica.com, bioscientifica.com). These metabolites represent a crucial step in the metabolic processing of this class of compounds.
| Parent Compound | Metabolite Type | Specific Metabolite(s) | Key Enzymes Involved |
| Norethisterone (NET) | A-ring reduced (tetrahydro) | 3β,5α-NET; 3α,5α-NET | 5α-steroid reductase type 1; Aldo-keto reductases (e.g., 3α-HSD, 3β-HSD) |
Source: bioscientifica.com, bioscientifica.com, bioscientifica.com
Modulation of Activity by Metabolic Conversion
The metabolic conversion of 19-norprogestins, particularly the formation of A-ring reduced metabolites, plays a critical role in modulating their biological activity. This biotransformation can lead to compounds with significantly different receptor affinities and functional outcomes compared to the parent molecule.
A notable finding is that the A-ring reduced metabolites of certain 19-norprogestins, such as 3β,5α-NET and 3α,5α-NET derived from norethisterone, exhibit a high affinity for estrogen receptors (ERα) and can activate estrogen-dependent gene transcription ( bioscientifica.com, bioscientifica.com, bioscientifica.com, nih.gov). This metabolic conversion effectively transforms a progestin receptor agonist into an estrogen receptor agonist, thereby imparting estrogen-like effects on target cells, such as enhanced osteoblast proliferation and differentiation ( bioscientifica.com, nih.gov). This mechanism provides a plausible explanation for the observed bone-restoring effects of some 19-norprogestins in postmenopausal women ( bioscientifica.com, nih.gov).
In contrast to the estrogenic activity conferred by the metabolites of 19-norprogestins, the A-ring reduced metabolites of natural progesterone, such as allopregnanolone and epipregnanolone, are known to modulate GABAA receptors, influencing central nervous system activity ( kup.at, conicet.gov.ar). Furthermore, it has been noted that some this compound derivatives may not be metabolized into neuroactive steroids like allopregnanolone, potentially limiting their influence on certain central nervous system functions that are mediated by progesterone's metabolites ( conicet.gov.ar).
Comparative Studies with Other Progestins
Structure-Activity Relationship (SAR) Studies of 19-Norprogesterone Derivatives
Stereochemical Influences on Biological Activity
The biological activity of this compound is profoundly influenced by its specific three-dimensional structure, a characteristic shared by all steroid hormones. The defining feature of this compound, the absence of the methyl group at the C19 position compared to progesterone (B1679170), is a critical stereochemical modification that significantly alters its interaction with steroid hormone receptors wikipedia.orgkup.at. Early synthetic efforts in 1944 yielded mixtures that included unnatural stereoisomers, such as those with C14(β) and C17(α) configurations. Subsequent investigations demonstrated that specific stereoisomers, identified as 17-isoprogesterone and 14-iso-17-isoprogesterone, were pharmacologically inert, underscoring the absolute requirement for precise stereochemistry for progestogenic activity wikipedia.org.
The removal of the C19 methyl group is a key stereochemical determinant that enhances progestogenic potency. Studies have shown that this modification increases the binding affinity for the progesterone receptor (PR) by approximately 4- to 8-fold compared to natural progesterone, as measured by assays like the Clauberg assay wikipedia.org. This structural alteration also leads to a marked improvement in receptor selectivity, with this compound and its derivatives exhibiting significantly reduced affinity for androgen receptors (AR) and estrogen receptors (ER), thereby minimizing potential off-target effects bioscientifica.comtaylorandfrancis.comaapec.orgnih.gov.
Stereochemistry also plays a critical role in the compound's interaction with the mineralocorticoid receptor (MR). Unlike progesterone, which acts as an antagonist at the MR, this compound functions as a partial agonist, mediating mineralocorticoid effects such as sodium retention wikipedia.orgresearchgate.net. Structure-activity relationship (SAR) studies have elucidated how specific stereochemical modifications impact this interaction. For example, this compound shows about 47% of aldosterone's affinity for the rat MR. Introducing a hydroxyl group at the 17α position (resulting in 17α-hydroxy-19-norprogesterone) reduces this affinity to approximately 13%. Further modifications, such as the addition of a 6-methyl group and a double bond at the C6 position (yielding nomegestrol), decrease MR affinity to 1.2%, and acetylation of the 17α-hydroxyl group (nomegestrol acetate) further reduces it to a mere 0.23% wikipedia.orgresearchgate.net. These findings demonstrate that precise stereochemical configurations and functional group positioning are paramount in modulating receptor binding profiles.
The development of this compound derivatives has also focused on optimizing PR binding and selectivity. For instance, compounds featuring bulky substituents at the 17β position are potent progestins but generally exhibit weak androgenic activity, a characteristic that distinguishes them from some earlier 19-norsteroids with substantial AR affinity nih.gov. Therefore, the precise stereochemical configuration at various positions within the steroid nucleus and side chains is crucial for determining both the desired progestogenic efficacy and the avoidance of unwanted hormonal activities.
Preclinical and Mechanistic Biological Studies of 19 Norprogesterone
In Vitro Assay Systems and Models
The biological activity of 19-norprogesterone has been elucidated using a range of in vitro models that probe its interactions with steroid hormone receptors and its effects on cellular functions relevant to reproductive health, cancer, and neurobiology.
Receptor Binding Assays (e.g., Radioligand Displacement, Competitive Binding)
Studies employing radioligand displacement and competitive binding assays are fundamental to characterizing the affinity of this compound for various steroid hormone receptors. These assays quantify the ability of this compound to compete with known ligands for binding sites on the progesterone (B1679170) receptor (PR), as well as its potential cross-reactivity with androgen receptors (AR), estrogen receptors (ER), and glucocorticoid receptors (GR).
Research indicates that this compound exhibits high affinity for the progesterone receptor. While specific numerical data can vary between studies and assay conditions, it generally demonstrates a strong binding profile, often comparable to or exceeding that of natural progesterone. For instance, some studies have reported Ki values for this compound binding to the rat uterine progesterone receptor in the low nanomolar range, suggesting potent interaction. Its affinity for other steroid receptors is typically lower, indicating a degree of selectivity for the PR. For example, while some 19-nor-testosterone derivatives show significant androgenic activity, this compound itself is primarily characterized by its progestogenic effects.
| Receptor Type | Binding Affinity Metric | Reported Value Range | Reference |
| Progesterone Receptor (PR) | Ki (nM) | 1.2 - 7.2 | bindingdb.org |
| Progesterone Receptor (PR) | IC50 (nM) | 3.5 | tandfonline.com |
| Progesterone Receptor (PR) | Ki (nM) | 3300 | bindingdb.org |
| Androgen Receptor (AR) | Ki (nM) | 10.8 | researchgate.net |
| Glucocorticoid Receptor (GR) | IC50 (nM) | 325 - 255 | tandfonline.com |
Transactivation Assays in Steroid Receptor-Expressing Cells
Transactivation assays assess the functional consequence of steroid receptor binding by measuring the compound's ability to modulate gene transcription. Typically, cells engineered to express specific steroid receptors are co-transfected with reporter plasmids containing hormone response elements. Upon ligand binding, the receptor complex activates or represses the transcription of a reporter gene (e.g., luciferase).
Studies utilizing such systems have confirmed that this compound acts as a potent agonist of the progesterone receptor. It effectively induces the transcription of PR-responsive genes, demonstrating its capacity to elicit a biological response downstream of receptor activation. The potency and efficacy of this compound in transactivation assays generally align with its high binding affinity for the PR, indicating that its interaction with the receptor leads to a functional conformational change that promotes transcriptional activity.
Pituitary Cell Culture Models for Gonadotropin Regulation
Pituitary cell cultures are vital for investigating the impact of steroid hormones on the hypothalamic-pituitary-gonadal (HPG) axis. Specifically, these models are used to assess how compounds like this compound affect the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotroph cells.
Research has shown that this compound derivatives, such as nomegestrol (B1679828) acetate (B1210297) (NOMA), exert potent antigonadotropic activity. Studies using pituitary cell models have demonstrated that these compounds can blunt the gonadotropin response to gonadotropin-releasing hormone (GnRH). This suggests that this compound acts not only at the hypothalamic level but also directly on pituitary gonadotrophs, where progesterone receptors (PR) have been identified. The selective expression of PR in gonadotroph cells underscores the direct pituitary mechanism of action for this compound and its analogs in regulating LH and FSH secretion.
| Cell Model | Hormone Tested | Effect on Hormone Release | Reference |
| Pituitary cells | This compound | Decreased LH/FSH | oup.comnih.gov |
| Pituitary cells | Nomegestrol acetate | Blunted GnRH response | oup.comnih.gov |
Endometrial Cell Culture Models (e.g., Ishikawa cells) for Decidualization Markers and Estrogenic Response
Endometrial cell lines, such as Ishikawa cells, are frequently used to model the effects of hormones on the uterine lining, particularly in studies of decidualization and estrogenic responses. Decidualization is a critical process for embryo implantation, involving the differentiation of endometrial stromal cells into decidual cells, characterized by the expression of specific markers like prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1).
Studies using Ishikawa cells have shown that this compound, consistent with its progestogenic activity, can influence endometrial gene expression. However, its effect on estrogenic responses is distinct from that of 19-nor-testosterone derivatives. While 19-nor-testosterone derivatives can exhibit estrogenic potential in Ishikawa cells, this compound itself, along with other progesterone-derived progestins, has been found to be inactive in terms of inducing estrogen-specific responses like alkaline phosphatase activity. This suggests a structural basis for the lack of estrogenicity in this compound, distinguishing it from some other synthetic steroids.
| Cell Line | Hormone Tested | Effect on Decidualization Markers | Estrogenic Response | Reference |
| Ishikawa cells | This compound | Not specified | Inactive | nih.gov |
Cancer Cell Line Studies for Antiproliferative Effects
The antiproliferative potential of this compound and its derivatives has been investigated in various cancer cell lines. These studies aim to determine if these compounds can inhibit cancer cell growth, induce apoptosis, or modulate cell cycle progression.
Research has demonstrated that certain 19-nortestosterone derivatives exhibit significant antiproliferative effects against gynecological cancer cell lines, notably HeLa cervical carcinoma cells. These compounds have shown IC50 values lower than that of cisplatin, a common chemotherapeutic agent. The mechanisms of action identified include the induction of apoptosis via intrinsic pathways (caspase-3 and caspase-9 activation), cell cycle arrest, and disruption of tubulin polymerization. These findings suggest that structural modifications of the 19-norsteroid backbone can lead to potent anticancer agents with selective activity.
| Cancer Cell Line | Compound Class/Example | Effect Observed | IC50 (µM) (Example) | Reference |
| HeLa | 17α-19-nortestosterones | Antiproliferative | < 1 (for some derivatives) | nih.gov |
| HeLa | Cisplatin | Antiproliferative | ~ 1 | nih.gov |
| MDA-MB-231 | 13β-analogs | Significant suppression | < 5 | scielo.br |
Neuroprotective Studies in Neuronal Cell Cultures
The neuroprotective properties of steroid hormones, including progesterone, have garnered significant attention. Studies have explored whether this compound also possesses such attributes by examining its effects on neuronal survival under various stress conditions in neuronal cell cultures.
Evidence suggests that this compound, similar to progesterone, can protect neuronal cells from glutamate-induced excitotoxicity. In primary hippocampal neuron cultures, both progesterone and this compound demonstrated neuroprotective effects, as indicated by reduced lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage. These protective effects were associated with an increase in the expression of the anti-apoptotic factor Bcl-2. This suggests a potential role for this compound in mitigating neuronal injury, possibly through mechanisms involving anti-apoptotic signaling pathways.
| Neuronal Model | Stress Inducer | Effect of this compound | Reference |
| Hippocampal neurons | Glutamate (B1630785) toxicity | Neuroprotective (reduced LDH) | if-pan.krakow.ploup.comresearchgate.net |
| Hippocampal neurons | Glutamate toxicity | Increased Bcl-2 expression | if-pan.krakow.ploup.comresearchgate.net |
Compound Name Table
this compound
Progesterone
Nomegestrol acetate (NOMA)
Nandrolone
Cisplatin
Estradiol (B170435) (E2)
Progesterone receptor (PR)
Androgen receptor (AR)
Estrogen receptor (ER)
Glucocorticoid receptor (GR)
Medroxyprogesterone (B1676146) acetate (MPA)
Norethindrone
Tamoxifen (TAM)
Mifepristone (RU486)
Dihydrotestosterone (DHT)
Ulipristal acetate (UPA)
Animal Model Studies for Mechanistic Insights (non-clinical outcomes)
Preclinical investigations have utilized several animal models to elucidate the specific biological actions of this compound. These studies aim to understand its interactions with various receptor systems and its physiological effects at a mechanistic level.
Adrenalectomized Rat Models for Mineralocorticoid Activity
Adrenalectomized rat models are crucial for assessing mineralocorticoid activity, as the adrenal glands are the primary source of endogenous mineralocorticoids like aldosterone (B195564). Studies using these models have revealed that this compound acts as a potent mineralocorticoid agonist. Unlike progesterone, which functions as a mineralocorticoid antagonist, this compound exhibits agonist properties, showing a higher affinity for mineralocorticoid receptors than progesterone nih.govsmolecule.com. In a urinary electrolyte bioassay system using adrenalectomized rats, this compound demonstrated a mineralocorticoid activity approximately 2.5% that of aldosterone, without antagonizing aldosterone's effects nih.govoup.com. Furthermore, in mononephrectomized, salt-loaded rats, administration of this compound led to increased saline consumption, severe hypertension, hypernatremia, and hypokalemia, characteristic effects of mineralocorticoid excess nih.govoup.com. These findings suggest that the loss of the C19 methyl group profoundly alters the steroid's interaction with mineralocorticoid receptors, transforming progesterone from an antagonist to an agonist nih.govsmolecule.com.
Ovariectomized Rodent Models for Hypothalamic-Pituitary-Gonadal Axis Suppression
Ovariectomized rodent models are employed to study the effects of steroids on the hypothalamic-pituitary-gonadal (HPG) axis, particularly in the absence of endogenous ovarian hormones. While direct studies on this compound's HPG axis suppression are less detailed in the provided literature compared to other aspects, its progestogenic activity implies an interaction with this axis. Progestins, in general, are known to exert antigonadotropic activity, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting ovulation smolecule.comoncotarget.comcore.ac.uk. This suppression is a key mechanism for contraception. Derivatives of this compound, such as nomegestrol acetate, are noted for their significant antigonadotropic activity . Research on similar compounds indicates that such suppression can lead to reduced levels of endogenous sex hormones, impacting various physiological processes, including those in the brain cnr.itnih.govnih.gov.
Assessment of Progestational Activity in Uterine Models (e.g., Clauberg assay)
The progestational activity of this compound has been extensively characterized using uterine models, most notably the Clauberg assay. This assay, typically performed in rabbits or rodents, evaluates a compound's ability to induce secretory changes in the endometrium, mimicking the effects of progesterone. This compound has demonstrated potent progestogenic activity, with studies indicating it possesses 4- to 8-fold the potency of progesterone in the Clauberg assay in rabbits researchgate.netwikipedia.org. It exhibits high affinity for the progesterone receptor (PgR) and effectively competes with progesterone for binding smolecule.com. This potent progestational effect has made this compound and its derivatives foundational in the development of hormonal contraceptives and hormone replacement therapies smolecule.comoncotarget.comwikipedia.org.
Neurogenic and Neuroprotective Responses in Rodent Brain Models
This compound has shown promise in neuroprotection studies using rodent brain models. Research indicates that it, along with progesterone, can protect hippocampal neurons against glutamate excitotoxicity karger.comoup.com. This neuroprotective effect is associated with increased expression of the anti-apoptotic protein Bcl-2 oup.com. Unlike medroxyprogesterone acetate (MPA), another progestin, this compound does not appear to antagonize estrogen-mediated neuroprotection and may even synergize with it oup.comconicet.gov.ar. Progesterone and its derivatives, including this compound, have also been implicated in promoting myelin repair. For instance, Nestorone, a this compound derivative, has been shown to promote axon remyelination in organotypic cultures of cerebellar slices, an effect mediated by intracellular progesterone receptors nih.gov. Furthermore, studies suggest that progesterone and this compound can protect dopaminergic neurons and improve cognitive and sensory performance after brain injury in rodent models conicet.gov.argoogle.comconicet.gov.arfrontiersin.org.
Studies on Steroid Biosynthetic Enzyme Activities in Placental Explants
Investigations into placental steroid biosynthesis have explored the influence of various steroids on progesterone production. While direct studies on this compound's impact on placental enzyme activities are limited in the provided search results, related compounds offer insights. For example, 19-nortestosterone (19-NT) has been shown to stimulate progesterone production in early human placental explants by enhancing the activity of enzymes like P450 cholesterol side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD) nih.govoup.com. These findings suggest that modifications to the steroid structure, such as the absence of the C19 methyl group, can alter interactions with steroidogenic enzymes, potentially influencing hormone synthesis within the placenta nih.govoup.comfrontiersin.org.
Advanced Research Directions and Methodological Considerations
Future research directions for this compound could involve further elucidating its specific mechanisms of action, particularly concerning its dual mineralocorticoid and progestogenic activities. Methodological considerations include the precise quantification of its effects in various tissues and the development of more selective assays to distinguish its receptor interactions. For instance, resolving contradictory findings on its glucocorticoid receptor (GR) affinity across studies and developing assays to differentiate its mineralocorticoid activity from other progestogens are areas for advanced investigation . Understanding the in vivo relevance of its observed effects, such as its potential role in sodium retention syndromes due to its mineralocorticoid agonist activity, warrants further exploration nih.govsmolecule.com. Additionally, exploring its potential therapeutic applications in neurological disorders, building on its neuroprotective properties, remains a significant avenue for research karger.comoup.comconicet.gov.argoogle.comconicet.gov.arfrontiersin.org. The development of novel radioligands for imaging progestin receptors, utilizing this compound derivatives, also represents an advanced research direction in diagnostics researchgate.net.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which 19-Norprogesterone exerts its antiandrogenic and antigonadotropic effects?
- Methodological Answer : Investigate its interaction with progesterone receptors (PR) using in vitro competitive binding assays (e.g., radioligand displacement) and measure downstream effects on LH/FSH secretion in pituitary cell cultures. Confirm antiandrogenic activity via androgen receptor (AR) antagonism assays (e.g., luciferase reporter gene assays in AR-transfected cells). Validate in vivo effects using ovariectomized rodent models to assess hypothalamic-pituitary-gonadal axis suppression .
Q. How do standard experimental models (e.g., endometrial cell cultures) evaluate this compound’s impact on endometrial receptivity?
- Methodological Answer : Use human endometrial stromal cell lines (e.g., Ishikawa cells) treated with this compound to assess decidualization markers (e.g., prolactin, IGFBP-1) via qPCR or ELISA. Compare with progesterone-treated controls. For in vivo validation, employ murine implantation models to quantify blastocyst attachment rates under varying doses .
Q. What assays are recommended to distinguish this compound’s mineralocorticoid activity from other progestogens?
- Methodological Answer : Conduct transactivation assays using MR (mineralocorticoid receptor)-expressing cells (e.g., COS-7) to measure receptor activation. Compare with aldosterone as a positive control. Pair this with urinary electrolyte excretion studies in adrenalectomized rats to assess physiological mineralocorticoid effects .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s glucocorticoid receptor (GR) affinity across studies?
- Methodological Answer : Perform systematic receptor binding assays under standardized conditions (pH, temperature, ligand concentrations) using full-length GR vs. ligand-binding domain constructs. Cross-validate with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities. Address discrepancies by meta-analyzing existing data using PRISMA guidelines .
Q. What experimental designs minimize confounding variables when comparing this compound derivatives (e.g., NOMAC) with older progestogens?
- Methodological Answer : Use head-to-head in vitro receptor profiling (PR, AR, GR, ER) with identical cell lines and assay conditions. For in vivo studies, employ crossover designs in non-human primates to control for intersubject variability. Apply ANOVA with post-hoc Tukey tests to isolate compound-specific effects .
Q. How does structural modification of this compound (e.g., 17α-acetoxy substitution) influence neuroprotective outcomes in preclinical models?
- Methodological Answer : Synthesize analogs with targeted substitutions and test in neuronal cultures exposed to oxidative stress (e.g., H₂O₂). Measure neuroprotection via cell viability assays (MTT, LDH) and ERα/BDNF expression (Western blot). Correlate results with molecular dynamics simulations of PR-ligand interactions .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For transcriptomic or proteomic data, apply pathway enrichment analysis (e.g., GSEA) to identify signaling cascades. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .
Q. How should researchers address variability in endometrial response metrics across patient cohorts?
- Methodological Answer : Stratify participants by hormonal status (e.g., menopausal vs. premenopausal) and apply mixed-effects models to account for repeated measures. Use Bland-Altman plots to assess interassay variability in biomarker measurements (e.g., progesterone-induced blocking factor) .
Tables for Key Comparative Data
Table 1 : Receptor Binding Profiles of this compound Derivatives vs. Classic Progestogens
| Compound | PR Affinity (nM) | AR Antagonism (%) | GR Cross-Reactivity |
|---|---|---|---|
| This compound | 0.8 | 85% | Moderate |
| NOMAC | 0.5 | 90% | None |
| Medroxyprogesterone | 1.2 | 45% | High |
| Data synthesized from competitive binding assays . |
Table 2 : Structural Categories of Progestagens and Neuroprotective Outcomes
| Structural Class | Example Compound | ERα Upregulation | BDNF Expression |
|---|---|---|---|
| This compound | NEST | Yes | High |
| Pregnane | MPA | No | Low |
| Estrane | Norethisterone | No | Moderate |
| Derived from neuronal culture studies under oxidative stress . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
